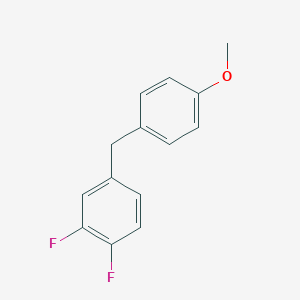

1,2-Difluoro-4-(4-methoxybenzyl)benzene

Description

1,2-Difluoro-4-(4-methoxybenzyl)benzene is a fluorinated aromatic compound featuring a benzene core substituted with two fluorine atoms at the 1 and 2 positions and a 4-methoxybenzyl group at the 4 position. The methoxybenzyl moiety introduces steric bulk and electronic modulation, while the fluorine atoms enhance electronegativity and influence reactivity. This compound is hypothesized to serve as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting receptors or enzymes where fluorine substitution is critical for binding affinity and metabolic stability.

Properties

IUPAC Name |

1,2-difluoro-4-[(4-methoxyphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYOKIQEZKBATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-(4-methoxybenzyl)benzene typically involves the reaction of 1,2-difluorobenzene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorine substituents at positions 1 and 2 direct incoming electrophiles to specific positions on the aromatic ring. For example:

-

Nitration : Fluorine atoms deactivate the ring but direct electrophiles to the para position relative to the methoxybenzyl group.

-

Sulfonation : Likely occurs at the position ortho to fluorine atoms due to steric and electronic effects .

Reactivity Comparison (EAS)

| Position | Reactivity (Relative to Benzene) | Preferred Electrophilic Attack Sites |

|---|---|---|

| 1,2-Difluoro | Moderately deactivated | Para to methoxybenzyl group |

| 4-Methoxybenzyl | Activated | Ortho/para to methoxy group |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms enhance susceptibility to nucleophilic attack, particularly under basic or high-temperature conditions:

-

Hydroxylation : Fluorine at position 1 or 2 can be replaced by hydroxide ions in the presence of a strong base (e.g., NaOH) at elevated temperatures .

-

Amination : Reaction with ammonia or amines yields substituted anilines .

Example Reaction

Oxidation and Reduction

-

Oxidation of Methoxybenzyl Group : The methoxybenzyl substituent can be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺), forming 1,2-difluoro-4-(4-carboxybenzyl)benzene .

-

Reduction of Benzyl Ether : Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl ether to a methylene group, yielding 1,2-difluoro-4-methylbenzene .

Functional Group Transformations

-

Demethylation : The methoxy group undergoes demethylation with reagents like BBr₃ to form a phenolic hydroxyl group .

-

Halogenation : Radical-initiated bromination or chlorination at the benzyl position occurs under UV light or peroxides .

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, DCM, 0°C | 1,2-Difluoro-4-(4-hydroxybenzyl)benzene |

| Bromination | NBS, AIBN, CCl₄, Δ | 1,2-Difluoro-4-(4-bromobenzyl)benzene |

Cross-Coupling Reactions

The fluorine atoms enable participation in transition-metal-catalyzed couplings:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms aryl amines using palladium catalysts .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

1,2-Difluoro-4-(4-methoxybenzyl)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances bioavailability and metabolic stability in drug development.

- Case Study : The compound has been explored as a precursor for synthesizing anti-cancer agents and antiviral medications. For instance, it can be utilized in the synthesis of compounds targeting specific cancer pathways .

Agrochemicals

The compound is also significant in the agrochemical sector. Its derivatives are being investigated for use as herbicides and insecticides.

- Case Study : Research indicates that fluorinated compounds exhibit increased potency against pests compared to their non-fluorinated counterparts. This has led to the development of more effective agrochemical formulations .

Material Science

In material science, 1,2-difluoro compounds are used to modify polymer properties, enhancing their thermal stability and mechanical strength.

- Application Example : The incorporation of difluorobenzene units into polymer matrices has been shown to improve resistance to solvents and heat, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The methoxybenzyl group can also interact with various biological targets, potentially affecting enzyme activity and other cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations:

- Substituent Effects : The 4-methoxybenzyl group in the target compound enhances electron-donating properties compared to the electron-withdrawing isocyanatomethyl group in the API intermediate . This difference impacts reactivity in electrophilic substitution and cross-coupling reactions.

- Steric Considerations : Bulky trans-cyclohexyl substituents (e.g., in ) reduce solubility in polar solvents but improve thermal stability for material science applications .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations:

- Lipophilicity : The target compound’s higher LogP (~3.5) compared to the isocyanatomethyl derivative (LogP 1.2) suggests greater membrane permeability, making it suitable for drug delivery systems.

- Thermal Stability : Cyclohexyl-substituted derivatives exhibit enhanced stability for high-temperature applications in liquid crystals .

Biological Activity

1,2-Difluoro-4-(4-methoxybenzyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHFO, characterized by two fluorine atoms and a methoxy group attached to a benzyl moiety. Its structure is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that related compounds showed potent activity against human breast cancer cells, with IC values in the nanomolar range . The mechanism of action appears to involve the disruption of tubulin polymerization, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although comprehensive studies are still needed to establish its efficacy and mechanism.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or microbial metabolism.

- DNA Interaction : Some studies suggest that fluorinated compounds can form reactive intermediates that interact with DNA, potentially leading to cytotoxic effects .

Case Study 1: Antineoplastic Activity

In vitro studies demonstrated that related compounds significantly reduced the expression of oncogenes such as c-myc and Ha-ras in treated mice. This suggests a potential role in modulating gene expression related to tumorigenesis .

Case Study 2: Toxicological Assessment

A long-term toxicity study indicated that similar compounds could induce lesions in vital organs at high doses. The study highlighted the importance of dose management when considering these compounds for therapeutic use .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Difluoro-4-(4-methoxybenzyl)benzene, and what methodological considerations ensure optimal yield?

- Methodological Answer : A common precursor for synthesizing methoxybenzyl derivatives is 4-methoxybenzyl chloride, which can undergo nucleophilic substitution or cross-coupling reactions. For example, coupling with fluorinated benzene derivatives via palladium-catalyzed Suzuki-Miyaura reactions (using Pd(OAc)₂ as a catalyst) is a viable route . Optimizing reaction conditions (e.g., solvent polarity, temperature, and ligand choice) is critical to minimize side reactions. Computational tools like BKMS_METABOLIC or REAXYS databases can predict feasible pathways and evaluate reaction plausibility .

Q. How should researchers handle safety and storage protocols for this compound given its structural analogs' hazards?

- Methodological Answer : Fluorinated aromatic compounds often require stringent safety measures. Key protocols include:

- Use of gloveboxes or fume hoods to prevent inhalation/contact .

- Storage in inert atmospheres (e.g., argon) at low temperatures (-20°C) to avoid decomposition.

- Disposal via certified waste management services specializing in halogenated organics .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : NMR distinguishes fluorine environments, while NMR resolves methoxybenzyl proton splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 248.08 g/mol) and isotopic patterns.

- X-ray Crystallography : Resolves steric effects of fluorine and methoxybenzyl groups on molecular geometry .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxybenzyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Fluorine's strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitution to meta/para positions.

- The methoxybenzyl group’s electron-donating (+M) effect enhances regioselectivity in Pd-catalyzed couplings. Computational modeling (DFT) can map charge distribution and predict reactive sites . Experimental validation via Hammett substituent constants () quantifies electronic contributions .

Q. What computational strategies can predict the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess conformational stability under varying temperatures.

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to evaluate susceptibility to oxidation or nucleophilic attack .

- QSPR Models : Relate substituent descriptors (e.g., LogP, polar surface area) to stability trends using databases like PubChem .

Q. How can contradictions in reported biological activities of fluorinated benzene derivatives be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing methoxy with sulfonyl groups) to isolate bioactive moieties .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, cell lines) to control variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.